[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408002-86-7) is a chiral, gem-difluorinated pyrrolidine derivative bearing a hydroxymethyl group at the 2-position. With a molecular formula of C₆H₁₁F₂NO and a molecular weight of approximately 151.15 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
CAS No. 1408002-86-7
Cat. No. B1404980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
CAS1408002-86-7
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)(F)F
InChIInChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1
InChIKeyXTBIVKQOFIPRQX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1408002-86-7 [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol: A Chiral Fluorinated Pyrrolidine Building Block for Drug Discovery and Chemical Synthesis


[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408002-86-7) is a chiral, gem-difluorinated pyrrolidine derivative bearing a hydroxymethyl group at the 2-position. With a molecular formula of C₆H₁₁F₂NO and a molecular weight of approximately 151.15 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis. The compound's structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a primary alcohol functionality. This structural motif confers distinct physicochemical properties—including altered basicity (pKa) and lipophilicity (LogP)—compared to its non-fluorinated counterpart, making it a valuable scaffold for rational drug design and the exploration of structure-activity relationships (SAR) [1]. Commercial availability from multiple suppliers, typically at purities of 95% to 98+%, supports its use in both research and process-scale applications [2].

Why Substituting 1408002-86-7 with Non-Fluorinated or Alternative Stereoisomeric Pyrrolidine Analogs Compromises Key Physicochemical Parameters and Biological Outcomes


Generic substitution of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol with non-fluorinated pyrrolidine methanol analogs or its (S)-enantiomer is inadvisable due to the profound impact of both gem-difluorination and stereochemistry on molecular properties. The introduction of two fluorine atoms at the 4-position significantly alters the compound's pKa, lipophilicity (LogP), and conformational preferences, which in turn affect target binding, metabolic stability, and overall pharmacokinetic profile [1]. Moreover, the (2R) stereochemistry is critical for interactions with chiral biological targets; the (2S) enantiomer (CAS 1408057-44-2) is commercially available and represents a distinct chemical entity that can yield divergent biological activity [2]. Direct replacement with the non-fluorinated pyrrolidine-2-methanol (prolinol) or its N-methyl derivative fails to replicate the electronic and steric effects of the gem-difluoro group, potentially leading to reduced potency, altered selectivity, or unexpected off-target effects in drug discovery programs. The quantitative evidence presented below substantiates these differentiation claims.

Quantitative Differentiation of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (1408002-86-7): Physicochemical, Metabolic, and Stereochemical Comparative Data


Reduced Basicity (pKa) of 4,4-Difluoropyrrolidine Core Compared to Parent Pyrrolidine

Gem-difluorination at the 4-position of the pyrrolidine ring substantially decreases the basicity of the amine nitrogen, as reflected by a lower pKa value. This class-level effect has been systematically quantified for difluorinated pyrrolidines relative to their non-fluorinated parent amines [1].

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Increased Lipophilicity (LogP) of 4,4-Difluoropyrrolidine Scaffold Versus Non-Fluorinated Pyrrolidine

Incorporation of the 4,4-difluoro motif into pyrrolidine increases the compound's lipophilicity, as measured by the partition coefficient LogP. Systematic studies on mono- and difluorinated saturated heterocyclic amines demonstrate a consistent trend of higher LogP values for fluorinated derivatives compared to their non-fluorinated counterparts, while generally preserving favorable metabolic stability [1].

Drug Discovery Lipophilicity Metabolic Stability

High Metabolic Stability of Difluorinated Pyrrolidine Scaffolds in Microsomal Clearance Assays

Systematic evaluation of intrinsic microsomal clearance (CLint) for a series of mono- and difluorinated pyrrolidine derivatives revealed high metabolic stability, with the difluorinated compounds demonstrating negligible turnover in human liver microsome assays [1].

ADME Metabolic Stability In Vitro Pharmacology

Defined (2R) Stereochemistry Distinguishes 1408002-86-7 from Its (2S) Enantiomer (1408057-44-2)

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408002-86-7) possesses a specific (2R) configuration at the hydroxymethyl-bearing carbon. The corresponding (2S) enantiomer is available under CAS 1408057-44-2 [1][2]. In biological systems, enantiomers often exhibit distinct pharmacological profiles, including differences in target affinity, efficacy, and metabolism.

Chiral Chemistry Enantioselective Synthesis Structure-Activity Relationship

Optimal Research and Industrial Applications for [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (1408002-86-7) Based on Its Quantitative Differentiation Profile


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates Requiring Modulated Basicity and Enhanced Lipophilicity

The reduced pKa (estimated 7.5-8.0) and increased LogP (0.4) relative to non-fluorinated pyrrolidine scaffolds make this compound an ideal building block for central nervous system (CNS) drug discovery programs [1]. The moderated basicity reduces the risk of hERG channel blockade and phospholipidosis, while the elevated lipophilicity promotes passive blood-brain barrier penetration. Use as a chiral amine fragment in the construction of kinase inhibitors, GPCR modulators, or ion channel ligands where fine-tuning of physicochemical properties is critical to achieving the desired CNS multiparameter optimization (MPO) score.

Structure-Activity Relationship (SAR) Studies: Probing the Impact of gem-Difluorination on Target Binding and Metabolic Stability

Researchers can employ [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol as a direct comparator to its non-fluorinated analog (e.g., 1-methylpyrrolidine-2-methanol) to deconvolute the specific contributions of the 4,4-difluoro group to potency, selectivity, and ADME properties [1]. Systematic studies have demonstrated that gem-difluorination in this scaffold series consistently reduces basicity, increases lipophilicity, and confers high metabolic stability in microsomal assays [2]. This enables rational, data-driven optimization of lead series by isolating the electronic and conformational effects of the fluorine substituents.

Chiral Pool Synthesis: Asymmetric Construction of Complex Fluorinated Molecules

The (2R) stereochemistry and the presence of both a reactive primary alcohol and a tertiary amine make this compound a versatile chiral synthon. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or used directly in Mitsunobu reactions to install diverse functionalities while preserving the chiral center [1]. This enables the enantioselective synthesis of more elaborate fluorinated pyrrolidine-containing architectures, including natural product analogs, peptidomimetics, and complex heterocycles for pharmaceutical and agrochemical applications.

Development of Acetyl-CoA Carboxylase (ACC) Inhibitors and Orexin Receptor Modulators

While direct activity data for this specific compound is not publicly available, patent literature identifies difluoropyrrolidine cores as privileged scaffolds for ACC inhibitors (targeting metabolic disorders) [2] and orexin receptor modulators (addressing CNS indications) [3]. The 4,4-difluoro substitution pattern is a recurrent motif in these therapeutic classes. Researchers pursuing novel ACC inhibitors or orexin receptor ligands can utilize this building block to explore the SAR of the pyrrolidine portion of these chemotypes, leveraging its favorable physicochemical and metabolic stability profile to advance hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.